molecular formula C8H3Br2FO2 B13434852 2,7-Dibromo-5-fluorobenzo[B]furan-3(2H)-one

2,7-Dibromo-5-fluorobenzo[B]furan-3(2H)-one

Cat. No.: B13434852
M. Wt: 309.91 g/mol
InChI Key: QJPGQFYSBJEOFR-UHFFFAOYSA-N
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Description

2,7-Dibromo-5-fluorobenzo[b]furan-3(2H)-one is a halogenated furanone derivative characterized by a fused benzofuran core substituted with bromine atoms at positions 2 and 7 and a fluorine atom at position 3. This compound belongs to the furan-3(2H)-one family, a class of heterocycles with notable biological and pharmacological activities, including kinase inhibition and antimicrobial properties .

Properties

Molecular Formula

C8H3Br2FO2

Molecular Weight

309.91 g/mol

IUPAC Name

2,7-dibromo-5-fluoro-1-benzofuran-3-one

InChI

InChI=1S/C8H3Br2FO2/c9-5-2-3(11)1-4-6(12)8(10)13-7(4)5/h1-2,8H

InChI Key

QJPGQFYSBJEOFR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(O2)Br)Br)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the selective halogenation of a benzo[b]furan precursor that already contains a fluorine substituent at the 5-position. The key synthetic steps include:

  • Starting Material: 5-Fluorobenzo[b]furan or its derivatives.
  • Halogenation: Bromination at the 2 and 7 positions of the benzofuran ring.
  • Reaction Conditions: Use of bromine (Br₂) or bromine equivalents such as N-bromosuccinimide (NBS) under controlled temperature and solvent conditions to avoid over-bromination.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Brominating agent Br₂ or NBS NBS preferred for milder, selective bromination
Solvent Dichloromethane, chloroform Non-polar solvents favor regioselectivity
Temperature 0–5 °C Low temperature prevents over-bromination
Catalyst FeBr₃ (optional) Enhances electrophilic bromination
Reaction time 1–4 hours Monitored by TLC or NMR
Purification Column chromatography, recrystallization Ensures removal of impurities and side products

Characterization and Verification of Product

Comparative Analysis of Preparation Methods

Method Advantages Limitations
Direct bromination of 5-fluorobenzo[b]furan Simpler, fewer steps, cost-effective Requires strict control to avoid over-bromination
Multi-step synthesis via halogenated intermediates High regioselectivity, scalable for industry More time-consuming, involves intermediate purification
Use of NBS vs. Br₂ NBS offers milder conditions, better selectivity NBS may be more expensive, slower reaction

Summary of Research Findings

  • The selective bromination of 5-fluorobenzo[b]furan derivatives is the cornerstone of synthesizing this compound.
  • Reaction optimization focuses on controlling temperature, solvent choice, and reagent addition to maximize yield and regioselectivity.
  • Purification and characterization techniques are essential to confirm the structure and purity of the final compound.
  • Industrial processes may incorporate catalytic systems and multi-step protocols to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromo-5-fluorobenzo[B]furan-3(2H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different oxidation states.

    Reduction Reactions: Reduction of the compound can lead to the formation of less oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzofurans, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2,7-Dibromo-5-fluorobenzo[B]furan-3(2H)-one is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,7-Dibromo-5-fluorobenzo[B]furan-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key molecular features of 2,7-dibromo-5-fluorobenzo[b]furan-3(2H)-one with related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Halogen Substituents Biological Relevance
This compound C₈H₃Br₂FO₂ 327.92* Br (C2, C7); F (C5) Kinase inhibition
5,7-Difluorobenzo[b]furan-3(2H)-one C₈H₄F₂O₂ 170.11 F (C5, C7) Synthetic intermediate
2,6-Dibromobenzo[b]furan-3(2H)-one C₈H₄Br₂O₂ 307.93 Br (C2, C6) Unspecified
6,7-Dichloro-1,4-dihydro-dibenzo[b,d]furan-3(2H)-one (4b) C₁₆H₁₁Cl₂NO₃ 352.17 Cl (C6, C7) CK2 inhibition (IC₅₀ = 29 nM)

*Calculated based on isotopic masses.

Key Observations :

  • Fluorine at C5 introduces electronegativity, which may enhance metabolic stability compared to non-fluorinated analogs .
  • Molecular Weight : The higher molar mass of the 2,7-dibromo-5-fluoro compound (327.92 g/mol) compared to difluoro (170.11 g/mol) or dichloro (352.17 g/mol) derivatives reflects the influence of heavier halogens.

Stability and Reactivity

  • Halogen Bond Strength : Bromine’s polarizability enhances halogen bond strength compared to chlorine or fluorine, which may stabilize the compound in enzymatic environments .

Biological Activity

2,7-Dibromo-5-fluorobenzo[B]furan-3(2H)-one is a compound of significant interest due to its unique structural features and potential biological activities. This compound belongs to the class of benzo[b]furan derivatives, which are known for their diverse pharmacological properties, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H5_{5}Br2_2F\O, with a molecular weight of approximately 309.91 g/mol. The compound features two bromine atoms located at the 2 and 7 positions and a fluorine atom at the 5 position of the benzo[b]furan core. This specific halogenation pattern contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

The compound has also been investigated for its anticancer properties . Studies have demonstrated that this compound can induce apoptosis in cancer cell lines through several pathways:

  • Cell Cycle Arrest : It has been shown to cause G1 phase arrest in various cancer cell lines, leading to reduced cell proliferation.
  • Inhibition of Tumor Growth : In vivo studies using animal models have indicated that this compound can significantly reduce tumor size without causing substantial toxicity to normal tissues .

Cytotoxicity

While the compound exhibits promising therapeutic effects, it is crucial to evaluate its cytotoxicity. Preliminary studies suggest that at lower concentrations, it selectively targets cancer cells while sparing normal cells, which is a desirable trait in anticancer drug development.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural characteristics. The presence of halogens (bromine and fluorine) enhances its ability to interact with biological targets, potentially modulating enzyme activity or receptor functions. Comparative studies with similar compounds highlight the importance of these substitutions in determining biological efficacy .

Compound NameStructural FeaturesBiological Activity
2,6-Dibromo-5-fluorobenzo[B]furan-3(2H)-oneTwo bromines and one fluorineAntimicrobial, Anticancer
7-Fluorobenzo[b]furanOne fluorineLimited activity compared to dibrominated variants
Benzo[b]furanNo halogen substitutionsMinimal biological activity

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antibacterial effects of various benzo[b]furan derivatives found that this compound exhibited superior activity against Staphylococcus aureus compared to other derivatives .
  • Anticancer Studies : In a recent investigation involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis markers compared to control groups.

Q & A

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing effects of Br and F activate the carbonyl group, facilitating nucleophilic attack. For example:
  • SN2 Reactions : Bromine at C2 acts as a leaving group in basic conditions.
  • Ring-Opening Reactions : Nucleophiles (e.g., amines) target the lactone carbonyl, forming open-chain derivatives .

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